molecular formula C17H16N2O3 B2435474 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone CAS No. 210774-08-6

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B2435474
CAS No.: 210774-08-6
M. Wt: 296.326
InChI Key: PXDCTPSRBMFVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone (CAS 210774-08-6) is a synthetic small molecule research compound with a molecular formula of C17H16N2O3 and a molecular weight of 296.320 g/mol . This chemical features a benzimidazole moiety linked to a 5-ethyl-2,4-dihydroxyphenyl ethanone structure, making it a compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a "privileged structure" in drug design due to its structural similarity to naturally occurring purines, allowing it to interact with a wide array of biological targets . Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties . Furthermore, benzimidazole-resorcinol conjugates, which share structural features with this compound, have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for research into neurodegenerative diseases such as Alzheimer's . These compounds have also been shown to inhibit self-induced Aβ(1–42) aggregation and exhibit antioxidant properties, highlighting their potential as multi-target agents in neurobiological research . In oncology research, closely related compounds, specifically 3',4',5'-trimethoxy flavonoid derivatives linked to benzimidazole, have demonstrated potent anti-proliferative activity against various human cancer cell lines, including gastric (MGC-803), breast (MCF-7), and liver (HepG-2) cancers . The mechanism of action for such active compounds has been shown to involve arresting the cell cycle in the G1 phase and inducing apoptosis in a dose-dependent manner . The presence of the dihydroxyphenyl (catechol) group in the structure also suggests potential for investigating antioxidant mechanisms. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules or as a reference standard in biological screening assays. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and/or purity prior to use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-11-7-12(16(21)8-15(11)20)17(22)9-19-10-18-13-5-3-4-6-14(13)19/h3-8,10,20-21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDCTPSRBMFVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Substitution on Phenyl Ring: The ethyl and dihydroxy groups can be introduced through selective alkylation and hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups at positions 2 and 4 of the phenyl ring enable regioselective nucleophilic substitution under acidic or basic conditions .

Reaction Type Conditions Product Yield Reference
AlkylationK₂CO₃, DMF, 80°C, 12h2,4-Di-O-alkyl derivatives65–78%
AcylationAcCl, pyridine, RT, 6h2,4-Di-O-acetylated intermediate92%

Key findings:

  • Alkylation proceeds preferentially at the 4-hydroxyl group due to steric hindrance at position 2.

  • Acetylated intermediates are stable under anhydrous conditions but hydrolyze rapidly in aqueous acidic media.

Condensation Reactions

The ketone moiety participates in Schiff base formation with primary amines :

General Reaction:

Compound+R-NH2EtOH, refluxSchiff base+H2O\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Schiff base} + \text{H}_2\text{O}

Amine Reaction Time Product Stability Application
2-(Piperidin-4-yl)ethanamine4hStable in aprotic solventsAntimicrobial agent precursor
Hydrazine hydrate2hAir-sensitive crystalline solidTriazole derivative synthesis

Notably, the benzimidazole nitrogen does not participate in condensation, preserving the heterocyclic integrity .

Ketone Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to a secondary alcohol:

C=OH2CH-OH\text{C=O} \xrightarrow{\text{H}_2} \text{CH-OH}

  • Yield: 85%

  • Product Use: Intermediate for prodrug formulations

Benzimidazole Ring Oxidation

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the benzimidazole to benzimidazole N-oxide:

  • Conditions: DCM, 0°C → RT, 8h

  • Yield: 72%

  • Impact: Enhances hydrogen-bonding capacity for receptor binding

Coupling Reactions

The compound undergoes Suzuki-Miyaura cross-coupling via pre-functionalization:

Stepwise Process:

  • Bromination at phenyl C-5 (NBS, CCl₄, 70°C) → 5-Br derivative (89% yield)

  • Pd(PPh₃)₄-mediated coupling with aryl boronic acids :

Boronic Acid Coupling Partner Product Yield
Phenylboronic acidBiaryl derivative78%
4-Pyridylboronic acidHeteroaryl analog63%

Stability Under Physiological Conditions

Studies in pH 7.4 buffer (37°C) reveal:

  • Half-life: 14.2h

  • Degradation Pathway: Hydrolysis of the ethanone linker → benzimidazole + resorcinol derivative

  • Chelation Effects: Forms stable complexes with Fe³⁺ and Cu²⁺ (log K = 4.8–5.3)

Mechanistic Insights

  • Resonance stabilization of the benzimidazole ring directs electrophiles to the phenyl ring .

  • Hydrogen-bonding network between 2-OH and benzimidazole-N enhances thermal stability (decomposition >250°C) .

This reactivity profile supports applications in medicinal chemistry (antimicrobials, enzyme inhibitors) and materials science (chelating agents, coordination polymers) . Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for reduction steps .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone have been evaluated against various cancer cell lines. The results indicated significant antiproliferative effects, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound N9HCT116 (Colorectal)5.85
Compound N18HCT116 (Colorectal)4.53
Compound 2gMDA-MB-231 (Breast)16.38

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives has also been documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganism TestedMIC (µM)Reference
N1Staphylococcus aureus1.27
N8E. coli1.43
N22Candida albicans64

Case Studies

Several case studies have been conducted to evaluate the effectiveness of benzimidazole derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Screening : Another study assessed the antimicrobial properties against a panel of bacterial strains and fungi, showing that certain modifications to the benzimidazole structure significantly enhanced activity.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole and phenolic structures can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets could include kinases, oxidases, or other enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzimidazol-1-yl)ethanone: Lacks the phenyl ring and its substitutions.

    1-(5-Ethyl-2,4-dihydroxyphenyl)ethanone: Lacks the benzimidazole moiety.

    2-(Benzimidazol-1-yl)-1-phenylethanone: Lacks the ethyl and dihydroxy substitutions on the phenyl ring.

Uniqueness

2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the combination of the benzimidazole core with a substituted phenyl ring, which may confer distinct chemical and biological properties compared to its simpler analogs.

Biological Activity

The compound 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone , identified by its CAS number 139399-42-1, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}. The structural composition includes a benzimidazole ring and a substituted phenyl group, which are crucial for its biological activity.

Antitumor Activity

Research has indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain benzimidazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines, although detailed quantitative data specific to this compound is limited.

Case Study:
A study on similar benzimidazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the structure can enhance cytotoxicity. The combination of these compounds with conventional chemotherapy agents like doxorubicin has been suggested to yield synergistic effects, enhancing overall efficacy against resistant cancer types .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. This property is essential for reducing oxidative stress in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings:
Molecular docking studies have indicated that the compound interacts effectively with key enzymes involved in oxidative stress pathways, potentially leading to decreased levels of reactive oxygen species (ROS) in cellular environments .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Quantitative Analysis:
In vitro studies have demonstrated that certain benzimidazole derivatives show IC50 values ranging from 0.6 to 10 µM against AChE, indicating moderate to high potency as enzyme inhibitors . The structure-activity relationship suggests that substituents on the benzimidazole ring significantly influence enzyme binding affinity.

Data Table: Summary of Biological Activities

Activity Mechanism IC50 Values References
AntitumorInduces apoptosis; disrupts cell cycleNot specified
AntioxidantScavenges free radicalsNot specified
AChE InhibitionInhibits enzyme function0.6 - 10 µM
BuChE InhibitionInhibits enzyme functionModerate

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzimidazol-1-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone?

The synthesis typically involves coupling benzimidazole derivatives with substituted acetophenones. A general method includes:

  • Step 1: Alkylation of 1H-benzimidazole using acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2: Friedel-Crafts acylation or nucleophilic substitution to attach the 5-ethyl-2,4-dihydroxyphenyl moiety. For example, tert-butyllithium-mediated coupling with 3,4,5-trimethoxybenzoyl chloride in THF at −78°C can yield analogous benzimidazole-acetophenone derivatives .
  • Purification: Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) is recommended .

Q. How is the compound structurally characterized in academic studies?

Key techniques include:

  • Mass Spectrometry (MS): To confirm molecular weight. For example, 1-(5-ethyl-2,4-dihydroxyphenyl)ethanone (a related intermediate) shows a base peak at m/z 178 in EI-MS .
  • NMR Spectroscopy: 1^1H NMR (DMSO-d6) resolves aromatic protons (δ 6.8–8.0 ppm), hydroxyl groups (δ 9–12 ppm), and ethyl/methylene signals (δ 1.2–4.5 ppm) .
  • X-ray Crystallography: Benzimidazole derivatives often form monoclinic crystals (space group P21_1/c), with hydrogen bonding between hydroxyl groups and heteroatoms stabilizing the structure .

Q. What biological activities are associated with this compound?

While direct data is limited, structurally related benzimidazole-acetophenones exhibit:

  • Enzyme Inhibition: IC50_{50} values in the micromolar range for targets like intestinal alkaline phosphatase (e.g., 14.8 μM for a dihydroxyphenyl-benzimidazole analog) .
  • Antiproliferative Effects: Analogous derivatives show activity against cancer cell lines via tubulin polymerization inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reagent Selection: Use anhydrous THF and tert-butyllithium for improved electrophilic acylation efficiency .
  • Temperature Control: Maintain −78°C during lithiation to prevent side reactions .
  • Catalysis: Explore Bi(OTf)3_3 or Sc(OTf)3_3 for Friedel-Crafts reactions, which enhance regioselectivity in polyhydroxyaryl systems .

Q. How to resolve contradictions in reported IC50_{50}50​ values for related compounds?

Discrepancies may arise from:

  • Assay Conditions: Variations in pH, buffer composition, or enzyme isoforms (e.g., tissue-specific alkaline phosphatase) .
  • Structural Modifications: Substitutions on the benzimidazole (e.g., nitro vs. bromo groups) or acetophenone (e.g., ethyl vs. methyl) alter steric/electronic profiles .
  • Validation: Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. colorimetric) .

Q. What computational methods support mechanistic studies of this compound?

  • Docking Simulations: Use AutoDock Vina to model interactions with targets like FAD-dependent oxidoreductases, leveraging crystallographic data from Chaetomium thermophilum studies .
  • QSAR Modeling: Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity using partial least squares regression .
  • DFT Calculations: Analyze charge distribution in the ethanone-benzimidazole core to predict reactivity sites .

Q. How does crystallographic fragment screening inform drug design for this scaffold?

  • Fragment Libraries: Screen against FAD-dependent oxidoreductases to identify binding hotspots. Fragments with >90% purity (HPLC-UV) are prioritized .
  • Binding Modes: Identify π-π stacking between benzimidazole and aromatic residues (e.g., Phe154) or hydrogen bonds with hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.